molecular formula C10H8F2N4O B1680269 Rufinamide CAS No. 106308-44-5

Rufinamide

Cat. No.: B1680269
CAS No.: 106308-44-5
M. Wt: 238.19 g/mol
InChI Key: POGQSBRIGCQNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rufinamide (IUPAC name: 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide) is an antiepileptic drug (AED) with the molecular formula C₁₀H₈F₂N₄O and a molecular weight of 238.19 g/mol . It features a 1,2,3-triazole core linked to a difluorobenzyl group, contributing to its unique pharmacokinetic and pharmacodynamic properties . Approved by the FDA in 2008, this compound is indicated as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome (LGS) in patients aged ≥1 year . Its mechanism involves modulation of sodium channel activity, prolonging the inactive state to reduce neuronal hyperexcitability .

Scientific Research Applications

Rufinamide is an antiepileptic drug (AED) used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome (LGS) in patients aged four years and older . It is also approved for adjunctive treatment of focal (partial-onset) seizures in adults and adolescents . this compound, a triazole derivative, is chemically unrelated to other current AEDs .

Clinical Applications and Efficacy

This compound has demonstrated efficacy in reducing seizure frequency in patients with LGS and drug-resistant epilepsy .

Lennox-Gastaut Syndrome (LGS) :

  • A placebo-controlled study showed that this compound significantly reduced overall seizure frequency in patients with LGS .
  • In a multicenter clinical trial, the frequency of epileptic seizures significantly decreased in the this compound group compared to the placebo group. The median percent change in the frequency of tonic-atonic seizures was -24.2% in the this compound group and -3.3% in the placebo group (p=0.003) .
  • One study reported a median seizure frequency reduction of 59.2% from responders to baseline with this compound treatment .
  • Efficacy seen in older pediatric patients can be extrapolated to younger patients as LGS is physiologically similar in the two groups .

Drug-Resistant Epilepsy :

  • This compound is used as an add-on treatment for people with drug-resistant focal epilepsy .
  • One review of studies showed that adding this compound to another antiepileptic medicine probably reduced how often seizures happened more than a placebo .

Dosing and Administration

The doses of this compound used in studies ranged from 200 mg to 3200 mg daily .

Adverse Effects and Safety

The overall tolerability of this compound is considered good, with most adverse events in clinical trials being mild to moderate and transient, often occurring during the titration phase . Common treatment-related adverse events include decreased appetite, somnolence, and vomiting .

Agranulocytosis : A case report suggests that this compound may induce the potentially serious adverse effect of agranulocytosis . Patients should be monitored for clinical signs and routine blood count determination should be considered for early detection .

Stevens-Johnson Syndrome (SJS) : There has been a reported case of clinical SJS associated with this compound in a 13-year-old girl .

Safety and Retention Rate

A retrospective study of 300 patients with a median age of 9.1 years showed that this compound treatment led to a median seizure frequency reduction of 59.2% from baseline in responders . However, this compound was discontinued in 110 (36.7%) of the 300 patients, with 63 (21%) discontinuing due to unsatisfactory response .

Pharmacology and Toxicology

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Bioavailability : ~85% when taken with food .
  • Dosage : 400–1,600 mg/day, adjusted based on age, weight, and co-medications .

Rufinamide is compared below with structurally or functionally related AEDs, including carbamazepine , lacosamide , and valproate , based on efficacy, safety, pharmacokinetics, and clinical applications.

Table 1: Structural and Mechanistic Comparison

Compound Core Structure Mechanism of Action Sodium Channel Specificity
This compound 1,2,3-triazole Sodium channel inactivation prolongation High
Carbamazepine Dibenzazepine Sodium channel blockade Moderate
Lacosamide Functionalized amino acid Selective enhancement of slow sodium channel inactivation High
Valproate Fatty acid derivative Broad-spectrum (GABA enhancement, calcium channel modulation) Low

Table 2: Efficacy in Seizure Control

Compound 50% Seizure Reduction (RR vs. Placebo) Seizure Freedom Rate Key Clinical Evidence
This compound RR 1.79 (95% CI 1.44–2.22) 13.6% vs. 10.3% (placebo) Adjunctive in LGS
Carbamazepine RR 2.24 (95% CI 1.89–2.65) 28% (monotherapy) First-line for focal seizures
Lacosamide RR 1.77 (95% CI 1.33–2.36) 15.2% vs. 8.7% (placebo) Adjunctive in focal seizures
Valproate RR 2.50 (95% CI 1.80–3.47) 23% (generalized seizures) Broad-spectrum

Table 4: Pharmacokinetic Profile

Compound Half-Life (hrs) Protein Binding Drug Interactions TDM Recommended?
This compound 6–10 34% Induced by carbamazepine Yes (serum levels correlate with efficacy)
Carbamazepine 12–17 75–90% CYP3A4 inducer No
Lacosamide 13 <15% Minimal No
Valproate 9–16 90% CYP2C9/2C19 inhibitor Yes

Key Research Findings

Neuroprotective Effects : this compound combined with midazolam-ketamine showed 87.5% survival rates in seizure models and reduced hippocampal neurodegeneration .

Drug Interactions : this compound clearance increases by ≥25% when co-administered with carbamazepine, necessitating dose adjustments .

Therapeutic Monitoring : While this compound serum levels correlate with seizure control, a standardized therapeutic range remains undefined .

Biological Activity

Rufinamide is a triazole derivative primarily used as an anticonvulsant medication for treating seizure disorders, particularly Lennox-Gastaut syndrome (LGS). Its biological activity is characterized by its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile. This article synthesizes data from various studies to provide a comprehensive overview of this compound's biological activity.

Pharmacokinetics

Absorption and Distribution:

  • This compound is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1 to 4 hours post-dose. The apparent volume of distribution is approximately 50 L at a daily dose of 3200 mg, showing no significant variation between adults and children .
  • It exhibits low protein binding (26.3% - 34.8%), primarily to albumin .

Metabolism:

  • The drug is extensively metabolized in the liver, primarily by carboxylesterase-1, resulting in the formation of an inactive metabolite, CGP 47292. Notably, this compound does not significantly interact with cytochrome P450 enzymes .

Elimination:

  • This compound is eliminated predominantly via urine as its metabolites, with minimal unchanged drug excreted .

This compound's primary action involves the modulation of sodium channels. It prolongs the inactive state of these channels, particularly affecting Nav1.1 and Nav1.4 isoforms. This action reduces neuronal excitability and helps control seizure activity . Importantly, this compound does not significantly affect GABA receptors or glutamate uptake, distinguishing its mechanism from other antiepileptic drugs .

Clinical Efficacy

Seizure Reduction:

  • In a multicenter study involving 300 patients with LGS, this compound treatment resulted in a median seizure frequency reduction of 59.2% among responders, with a higher efficacy observed in patients with genetic etiologies compared to those with structural/metabolic causes (66.2% vs. 45.5%, p=0.005) .
  • A randomized controlled trial demonstrated that this compound led to a significant decrease in tonic-atonic seizure frequency compared to placebo (p<0.001), highlighting its effectiveness as an adjunctive therapy for drug-resistant epilepsy .

Comparison with Other Antiepileptics:

  • Clinical trials have shown that this compound's efficacy is comparable to that of other antiepileptic drugs such as topiramate and lamotrigine .

Safety Profile

Adverse Effects:

  • Common side effects include decreased appetite (17.2%), somnolence (17.2%), and vomiting (13.8%). Most adverse events are mild to moderate in severity .
  • A notable case study reported Stevens-Johnson syndrome in a patient treated with this compound, emphasizing the need for careful monitoring during treatment .

Case Studies and Research Findings

Case Study Analysis:
A retrospective analysis of patients treated with this compound from November 2008 to March 2013 showed that:

  • The treatment was well-tolerated among most patients.
  • Discontinuation rates were noted at 36.7%, primarily due to unsatisfactory responses or adverse effects .

Research Findings Summary Table:

Study TypePopulationKey Findings
Multicenter Study300 patients with LGSMedian seizure reduction of 59.2%
Randomized Controlled TrialPatients aged 4-30Significant reduction in tonic-atonic seizures (p<0.001)
Case ReportIndividual caseDevelopment of Stevens-Johnson syndrome

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSBRIGCQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046506
Record name Rufinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rufinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

106308-44-5
Record name Rufinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106308-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufinamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUFINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

75.4 ml of Oxalyl chloride (919.8 mmol) were added at 25° C. to a stirred suspension of (2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (200.0 g, 836.2 mmol) in THF (500 ml) and DMF (0.5 ml). The stirring was maintained for 4 hr at 25° C. until the solid dissolved. Afterwards, 1000 ml of THF were added and reduced pressure (200-250 mbar) was applied leading to the distillation of 300 ml of THF and to the maintenance of the internal temperature at about 25-35° C. After that, the mixture was slightly cool to 25° C. and 160 g of ammonium chloride were added in portions followed by slow addition of 400 ml of an 8% NaHCO3 solution and 176 g of solid NaHCO3 (vigorous stirring was also needed to prevent frothing). The heterogeneous mixture was stirred for 2 hr, filtered and the solid re-suspended in 1 L water. The solid was filtered and dried (at 200 mbar/50° C.) yielding 130 g (65.3%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as a white solid in form R5.
Quantity
75.4 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.9 ml (22.4 mmol) of oxalyl chloride were added drop wise, to a suspension of 5 g (20.9 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in 12.5 ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. Once the addition of oxalyl chloride was completed, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was concentrated under vacuum to dryness, in order to eliminate HCl and unreacted oxalyl chloride. The obtained residue was dissolved in ml of fresh anhydrous THF and treated with 4.0 g (75.2 mmol) of ammonium chloride and 5.26 g (62.7 mmol) of sodium bicarbonate over 16 h at 20-25° C. The resultant suspension was treated with 30 ml of water. The solid was filtrated and washed with 30 ml of a saturated aqueous sodium bicarbonate solution and twice with 30 ml of water. The solid was dried in a vacuum drier at 50° C. to yield 2.78 g (55.8%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
5.26 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

3.74 ml (45.65 mmol) of oxalyl chloride were added drop wise to a suspension of 10 g (41.8 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. When the addition of oxalyl chloride was concluded, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was diluted with 50 ml of anhydrous THF, followed by the distillation of 15 ml at 35-40° C. under vacuum, in order to remove the remaining HCl. The reaction was cooled to 20-25° C. and 8 g (149.57 mmol) of ammonium chloride were added followed by addition of 20 ml of 8% aqueous solution of sodium bicarbonate. After further addition of 8.8 g (104.97 mmol) of sodium bicarbonate, the mixture was left under powerful stirring over 4 h at 20-25° C. To conclude with, the suspension was filtered and washed twice with 50 ml of a saturated aqueous sodium bicarbonate solution and twice with 50 ml of water The solid was dried on a vacuum drier at 50° C. to yield 5.6 g (56.2%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
8.8 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A mixture of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (25 gms) and thionyl chloride (63.5 gms) were stirred at 80° C. and maintained for 3 hours. The reaction mass was cooled to 50° C. and excess thionyl chloride was distilled off. To this reaction mass toluene (25 ml) was charged twice and it was distilled off under vacuum it was followed by addition of toulene (175 ml) to get clear solution. Aqueous ammonia (100 ml) charged into reaction mass at room temperature and maintained for 2 hours. The reaction mass was filtered. 10% sodium carbonate solution was added to above solid and stirred for 30 minutes. The solid was filtered and washed with water and cyclohexane (50 ml). Dried the crude material in a vacuum oven at 70-80° C. for 10 hours. Yield: 23.00 gm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 2,6-difluorobenzylazide (9,22 g), 2-chloroacryonitrile (6,68 g) and water is stirred at about 82° C. for about 24 hours. 2-Chloroacrylnitrile is distilled off by raising the external temperature to about 113° C. excess. The mixture is cooled to about 40° C. and toluene (10 ml) is added. Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being crystallized. By raising the external temperature to 112° C., toluene is distilled off. The suspension is cooled to 20° C. and the product is isolated by filtration, washed with water (200 ml) and dried at about 60° C. in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.